4-Methylumbelliferyl-b-D-xylotrioside
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Overview
Description
4-Methylumbelliferyl-b-D-xylotrioside is a chemical compound with the molecular formula C25H32O15 and a molecular weight of 572.52 g/mol . It is commonly used as a substrate in biochemical assays to detect the activity of specific enzymes, such as xylanases . The compound is a derivative of 4-methylumbelliferone, a fluorescent molecule, and xylotriose, a trisaccharide composed of three xylose units .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylumbelliferyl-b-D-xylotrioside typically involves the reaction of 4-methylumbelliferone with xylotriose . The process begins with the protection of hydroxyl groups on the xylotriose molecule to prevent unwanted side reactions. The protected xylotriose is then reacted with 4-methylumbelliferone under acidic or basic conditions to form the desired product . After the reaction, the protective groups are removed to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity of the final product . Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to verify the compound’s purity and concentration .
Chemical Reactions Analysis
Types of Reactions
4-Methylumbelliferyl-b-D-xylotrioside undergoes various chemical reactions, including hydrolysis, oxidation, and reduction .
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in typical biochemical assays.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis is commonly performed using xylanases under mild conditions (pH 5-7, 25-37°C).
Oxidation and Reduction: These reactions may require specific oxidizing or reducing agents, such as hydrogen peroxide or sodium borohydride, under controlled conditions.
Major Products Formed
Hydrolysis: The primary products are 4-methylumbelliferone and xylotriose.
Oxidation and Reduction: The products depend on the specific reagents and conditions used.
Scientific Research Applications
4-Methylumbelliferyl-b-D-xylotrioside is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine .
Mechanism of Action
The mechanism of action of 4-Methylumbelliferyl-b-D-xylotrioside involves its hydrolysis by specific enzymes, such as xylanases . The enzyme binds to the substrate and catalyzes the cleavage of the glycosidic bond, releasing 4-methylumbelliferone and xylotriose . The released 4-methylumbelliferone exhibits fluorescence, which can be measured to quantify enzyme activity .
Comparison with Similar Compounds
4-Methylumbelliferyl-b-D-xylotrioside is unique due to its specific structure and applications . Similar compounds include:
4-Methylumbelliferyl-β-D-xylopyranoside: Used as a substrate for β-xylosidase.
4-Methylumbelliferyl-β-D-glucopyranoside: Used as a substrate for β-glucosidase.
4-Methylumbelliferyl-β-D-mannopyranoside: Used as a substrate for β-mannosidase.
These compounds share the 4-methylumbelliferone moiety but differ in the attached sugar units, leading to different enzyme specificities and applications .
Properties
Molecular Formula |
C25H32O15 |
---|---|
Molecular Weight |
572.5 g/mol |
IUPAC Name |
7-[5-[3,4-dihydroxy-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]oxy-4-methylchromen-2-one |
InChI |
InChI=1S/C25H32O15/c1-9-4-16(27)38-13-5-10(2-3-11(9)13)37-23-21(32)18(29)14(7-35-23)40-25-22(33)19(30)15(8-36-25)39-24-20(31)17(28)12(26)6-34-24/h2-5,12,14-15,17-26,28-33H,6-8H2,1H3 |
InChI Key |
MRPSHSIHIYLCCL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(CO3)OC4C(C(C(CO4)OC5C(C(C(CO5)O)O)O)O)O)O)O |
Origin of Product |
United States |
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